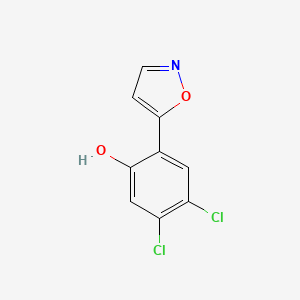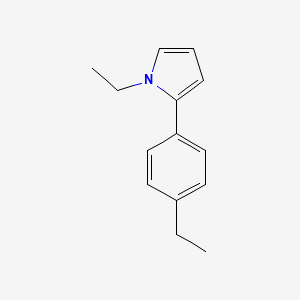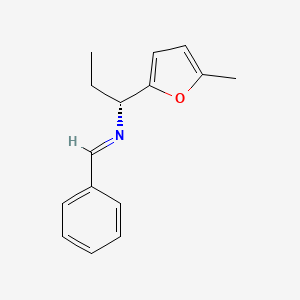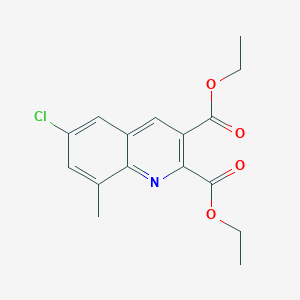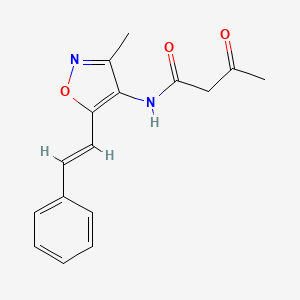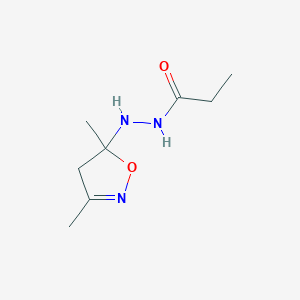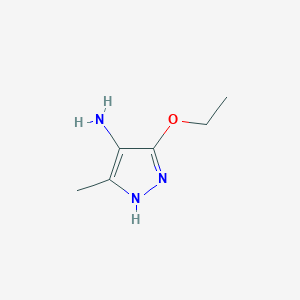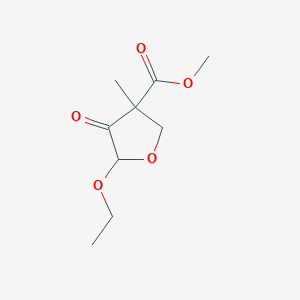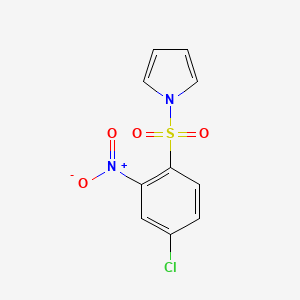
1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole is an organic compound that belongs to the class of sulfonyl pyrroles This compound is characterized by the presence of a sulfonyl group attached to a pyrrole ring, with a 4-chloro-2-nitrophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with pyrrole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-((4-Amino-2-nitrophenyl)sulfonyl)-1H-pyrrole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Pyrrole-2,5-diones and other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-((4-Chloro-2-nitrophenyl)sulfonyl)-3-pyrrolidinecarboxylic acid
- 1-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]-2-morpholinyl}methanamine
- ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine
Uniqueness: 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole is unique due to its specific structural features, such as the combination of a sulfonyl group with a pyrrole ring and a 4-chloro-2-nitrophenyl substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
51144-97-9 |
|---|---|
Molekularformel |
C10H7ClN2O4S |
Molekulargewicht |
286.69 g/mol |
IUPAC-Name |
1-(4-chloro-2-nitrophenyl)sulfonylpyrrole |
InChI |
InChI=1S/C10H7ClN2O4S/c11-8-3-4-10(9(7-8)13(14)15)18(16,17)12-5-1-2-6-12/h1-7H |
InChI-Schlüssel |
NZZRUBKPFOEDEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


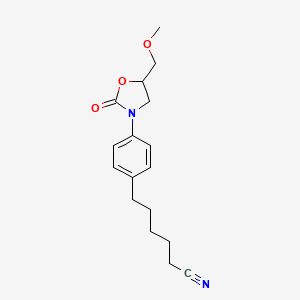
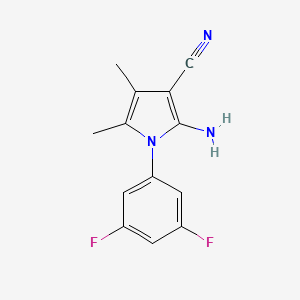
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
